molecular formula C18H15BrN2O2S B2545884 2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034395-72-5

2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2545884
CAS No.: 2034395-72-5
M. Wt: 403.29
InChI Key: JQXAGSYZFOEJJA-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with bromine and methoxy groups at positions 2 and 5, respectively. The N-alkyl chain includes a pyridine ring linked to a thiophen-3-yl moiety. The bromine atom may enhance electrophilic reactivity, while the methoxy group could influence solubility and binding affinity. The thiophene-pyridine hybrid moiety may contribute to π-π stacking or hydrophobic interactions in target binding .

Properties

IUPAC Name

2-bromo-5-methoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S/c1-23-14-2-3-16(19)15(9-14)18(22)21-10-12-4-6-20-17(8-12)13-5-7-24-11-13/h2-9,11H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXAGSYZFOEJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 2 of the benzamide core serves as a primary site for nucleophilic substitution.

Reaction TypeReagents/ConditionsProductsReferences
Nucleophilic Aromatic Substitution Amines (e.g., piperidine derivatives), NaOMe/MeOH, 60–100°CBr replaced with -NR₂ or -SR groups
Thiol Substitution Thiophenol derivatives, TBHP, reflux in tolueneThioether derivatives
Alkoxy Substitution Alkoxides (e.g., NaOEt), polar aprotic solventsMethoxy-to-ethoxy or larger alkoxy groups

Key Findings :

  • Thiol substitutions proceed efficiently with tert-butyl hydroperoxide (TBHP) as an oxidizing agent, yielding thioether derivatives with >70% purity after column chromatography .

  • Larger nucleophiles (e.g., aryl amines) require elevated temperatures (80–100°C) and prolonged reaction times (6–12 hrs) .

Cross-Coupling Reactions

The bromine atom and thiophene moiety enable transition-metal-catalyzed coupling reactions.

Reaction TypeCatalysts/ConditionsProductsReferences
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, aryl boronic acids, 80°CBiaryl derivatives
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, aryl aminesN-aryl substituted benzamides

Optimization Insights :

  • Suzuki reactions with electron-deficient boronic acids (e.g., 4-CF₃-phenyl) achieve yields up to 85% under microwave-assisted conditions .

  • The thiophene ring’s π-system enhances regioselectivity in cross-couplings due to its electronic directing effects.

Methoxy Group Hydrolysis

Reagents/ConditionsProductsReferences
HBr (48%), reflux, 4–6 hrs5-Hydroxybenzamide derivatives
BBr₃, CH₂Cl₂, −78°C to RTDemethylated intermediates

Amide Bond Reactions

Reaction TypeReagents/ConditionsProductsReferences
Reductive Amination NaBH₃CN, aldehydes/ketones, MeOHSecondary/tertiary amines
Hydrolysis NaOH (6M), 100°C, 12 hrsCarboxylic acid derivatives

Mechanistic and Stability Studies

  • Radical Pathways : TBHP-mediated substitutions involve iodine radical initiation, confirmed by ESR spectroscopy .

  • pH Sensitivity : The amide bond hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions.

  • Thermal Stability : Decomposition occurs above 200°C, with the thiophene ring undergoing retro-Diels-Alder fragmentation.

Scientific Research Applications

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds similar to 2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide. For instance, derivatives containing thiophene and pyridine structures have shown promising activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

CompoundActivity TypeTarget OrganismsReference
2-bromo derivativeAntimicrobialE. coli, S. aureus
Thiophene derivativesAntimicrobialK. pneumoniae, P. aeruginosa
Pyridine derivativesAntimicrobialVarious bacterial strains

Anticancer Potential

Compounds with similar structural motifs have been evaluated for their anticancer properties. The incorporation of thiophene and pyridine rings has been linked to enhanced cytotoxicity against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The mechanism of action typically involves the inhibition of cell proliferation and induction of apoptosis .

Compound TypeCancer Cell LineIC50 Value (nM)Reference
Thiophene-pyridineMCF720
Benzamide derivativesVarious10 - 50

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in cancer progression and bacterial metabolism, indicating its potential as a lead compound for further drug development .

Case Study 1: Antimicrobial Evaluation

A series of synthesized compounds based on the structure of this compound were subjected to antimicrobial testing against standard bacterial strains. The results indicated significant activity with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL for certain derivatives, demonstrating their potential as effective antimicrobial agents .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives of this compound were tested against MCF7 cells using Sulforhodamine B assay. The most active compounds exhibited IC50 values below 30 nM, highlighting their potential as candidates for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The thiophene and pyridine moieties are known to enhance binding affinity and specificity, potentially leading to significant biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature (Thiophene- and Benzamide-Based Derivatives)

highlights several benzamide derivatives with heterocyclic substituents (e.g., thiophene, thiazole, isoxazole) developed for anticancer and antiviral applications. Key comparisons include:

Compound Key Substituents Therapeutic Target Structural Differences vs. Target Compound
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Thiophene, cyano-pyridine Platelet aggregation, viral infections Lacks bromine and methoxy; includes thioether linkage
2-[[(3-Methyl-5-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide Isoxazole, nitro-phenyl Thrombotic events Replaces thiophene-pyridine with isoxazole; nitro group present
Target Compound Bromo-methoxy benzamide, thiophene-pyridine Hypothesized: Kinases (e.g., VEGFR) Unique bromo-methoxy and pyridine-thiophene combination

Key Findings :

  • The target compound’s bromo-methoxy motif distinguishes it from analogues with electron-withdrawing groups (e.g., nitro, cyano) or sulfur-containing linkers (e.g., thioethers) .
  • The pyridine-thiophene hybrid may offer superior binding to hydrophobic pockets compared to isoxazole or thiazole derivatives, as seen in kinase inhibitors .
VEGFR-Targeting Analogues

lists multi-target agents, including benzamide derivatives targeting VEGFR2/VEGFR1. For example:

  • 1-(3-(4-Methylpiperazin-1-yl)propyl)-3-(5-(thiophen-3-yl)pyridin-3-yl)-1H-indole: Shares the thiophene-pyridine moiety but lacks the benzamide core. This compound’s indole scaffold shows nanomolar potency against VEGFR2, suggesting that the target compound’s pyridine-thiophene unit may similarly enhance kinase affinity .
  • 2-((5H-Imidazo[4,5-c]pyridin-5-yl)methyl)-N-(4-phenoxyphenyl)benzamide: Retains the benzamide core but replaces bromo-methoxy with imidazopyridine. This substitution correlates with improved metabolic stability in preclinical studies .

Key Findings :

  • The target compound’s benzamide core may provide a balance between solubility (via methoxy) and target engagement (via bromine), whereas non-benzamide analogues prioritize scaffold rigidity .

Research Implications and Gaps

  • Optimization Opportunities : Compared to sulfur-linked derivatives (), the target compound’s lack of thioethers may reduce off-target interactions but require validation of metabolic stability.

Biological Activity

2-Bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of benzamide derivatives, which are known for their diverse biological properties, including anticancer, analgesic, and antimicrobial activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14BrN3O2S\text{C}_{15}\text{H}_{14}\text{Br}\text{N}_3\text{O}_2\text{S}

This structure contains a bromine atom, a methoxy group, and a thiophene-pyridine moiety, which contribute to its biological activity.

Biological Activity Overview

Research on the biological activity of this compound has highlighted several key areas:

  • Anticancer Activity :
    • A study evaluated various benzamide derivatives for their antiproliferative effects against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cell lines. The IC50 values were determined using MTT assays, showing promising results for compounds structurally similar to this compound .
  • Analgesic Properties :
    • Another investigation focused on the analgesic properties of related compounds. Some derivatives demonstrated significant pain-relieving effects in animal models, suggesting that modifications in the benzamide structure can enhance analgesic activity .
  • Antimicrobial Activity :
    • The compound has also been screened for antibacterial and antifungal activities. Preliminary results indicate that certain structural modifications can lead to enhanced efficacy against bacterial strains, including Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AnticancerA549 (Lung Cancer)5.0
AnticancerHeLa (Cervical Cancer)7.5
AnalgesicMouse Model10.0
AntibacterialE. coli15.0
AntifungalC. albicans20.0

Case Studies

  • Case Study on Antiproliferative Effects :
    In a controlled study, various benzamide derivatives were synthesized and screened for their antiproliferative effects against cancer cell lines. The study found that compounds with methoxy and halogen substitutions exhibited enhanced activity compared to unsubstituted analogs. Specifically, the compound with a thiophene-pyridine moiety showed an IC50 value of 5 µM against A549 cells, indicating its potential as a lead compound for further development in cancer therapy .
  • Pain Management Applications :
    Research into the analgesic properties of related compounds revealed that certain benzamide derivatives could significantly reduce pain responses in rodent models. The mechanism was hypothesized to involve modulation of pain pathways through opioid receptors, making these compounds candidates for further exploration in pain management therapies .

Q & A

Q. Resolution Strategy :

  • Reproduce assays under standardized conditions (e.g., HEPES buffer pH 7.4, 1 mM ATP).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the bromine and thiophene moieties .
  • Solvent : Lyophilize and reconstitute in anhydrous DMSO (≤10 mM stock) to avoid hydrolysis of the amide bond .
  • Long-Term Stability : Monitor via quarterly HPLC analysis; degradation manifests as a new peak at tR 8.2 min (hydrolyzed product) .

Advanced: What computational tools are effective for predicting binding modes of this compound with bacterial targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of GroEL/ES (PDB: 1AON) or PPTases (PDB: 3SUI) to model interactions.
    • Key residues: Arg56 and Glu268 in PPTases form hydrogen bonds with the methoxy and amide groups .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-target complexes; RMSD <2 Å indicates stable binding .
  • Free Energy Calculations : MM-PBSA predicts ΔG binding; values ≤–8 kcal/mol correlate with sub-µM IC₅₀ .

Basic: How is the compound’s solubility profile optimized for in vitro assays?

Methodological Answer:

  • Co-Solvents : Use 0.1% Tween-80 in PBS to enhance aqueous solubility without disrupting membrane integrity .
  • Cyclodextrin Inclusion : 2-hydroxypropyl-β-cyclodextrin (10 mM) increases solubility 10-fold via hydrophobic encapsulation .
  • Critical Micelle Concentration (CMC) : Avoid concentrations exceeding CMC (e.g., >0.01% for Tween-80) to prevent assay interference .

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